REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[O:7]1[CH:12]=[CH:11][CH2:10][CH2:9][CH2:8]1.C(O)(C(F)(F)F)=O.[H-].[Na+]>>[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([CH:8]2[CH2:9][CH2:10][CH2:11][CH2:12][O:7]2)[N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC=C1
|
Name
|
|
Quantity
|
4.97 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.061 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 85° C. for 6 h under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The RM was cooled to RT
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 10 min
|
Duration
|
10 min
|
Type
|
DISTILLATION
|
Details
|
The RM was purified by bulb-to-bulb distillation
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C=C1)C1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |